REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6]=[CH2:7])(=O)[CH3:2].[C]=O.[CH:10]([CH2:12][C:13]([OH:15])=[O:14])=[CH2:11]>O>[CH2:1]([O:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:10].[CH2:7]([O:14][C:13](=[O:15])[CH2:12][CH:10]=[CH2:11])[CH:6]=[CH2:5] |^3:7|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
RhCl3
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ni(CO)4
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)CC(=O)O
|
Name
|
|
Quantity
|
18 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
A 1 liter shaking autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 138 - 140° C
|
Type
|
CUSTOM
|
Details
|
After a time of reaction of 7 hours the reaction
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
98 grams of reaction mixture
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(CC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6]=[CH2:7])(=O)[CH3:2].[C]=O.[CH:10]([CH2:12][C:13]([OH:15])=[O:14])=[CH2:11]>O>[CH2:1]([O:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:10].[CH2:7]([O:14][C:13](=[O:15])[CH2:12][CH:10]=[CH2:11])[CH:6]=[CH2:5] |^3:7|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
RhCl3
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ni(CO)4
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)CC(=O)O
|
Name
|
|
Quantity
|
18 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
A 1 liter shaking autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 138 - 140° C
|
Type
|
CUSTOM
|
Details
|
After a time of reaction of 7 hours the reaction
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
98 grams of reaction mixture
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(CC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |